Menatetrenone Epoxide

Overview

Description

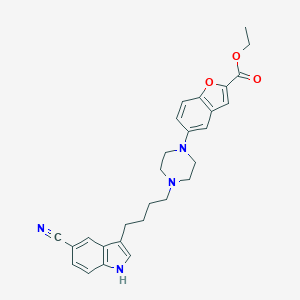

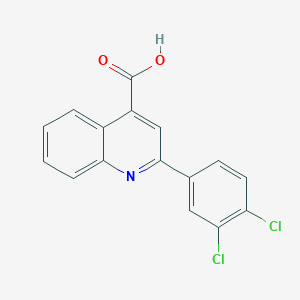

This compound is characterized by the formal epoxidation across the 2,3-double bond of menatetrenone . Menatetrenone Epoxide is a member of the class of tetralins and has significant biological and chemical properties that make it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Menatetrenone Epoxide, also known as Menaquinone 4 2,3-Epoxide, primarily targets osteocalcin , a protein that plays a crucial role in the regulation of bone mineralization .

Mode of Action

This compound interacts with its target, osteocalcin, by decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . This interaction results in changes that are beneficial for the management of osteoporosis .

Biochemical Pathways

This compound affects the biochemical pathway involving the conversion of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC). This process is facilitated by this compound acting as a cofactor . The carboxylation of osteocalcin allows for the proper deposition of calcium in bones, which is crucial for maintaining bone health .

Pharmacokinetics

It’s known that the plasma half-life of this compound can be influenced by the oxyethylene units of the pluronic in the formulation .

Result of Action

The action of this compound results in a significant decrease in ucOC and a potential improvement in lumbar Bone Mineral Density (BMD) in osteoporotic patients . Its benefit in fracture risk control is uncertain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which refers to the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . .

Biochemical Analysis

Biochemical Properties

Menatetrenone Epoxide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR) .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to alter the hematopoiesis-supportive capability of human bone marrow mesenchymal stromal/stem cells (BM-MSCs) . It also has clinical benefits for osteoporosis and cytopenia .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level . It decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared with placebo .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways . Within the cell, vitamin K undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR). Another enzyme then oxidizes vitamin K hydroquinone to allow carboxylation of Glu to Gla .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menatetrenone Epoxide typically involves the epoxidation of menatetrenone. This process can be achieved using various oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where menatetrenone is subjected to epoxidation under optimized conditions. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Menatetrenone Epoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide back to the original menatetrenone or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Peracids, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amino or thiol derivatives of this compound .

Scientific Research Applications

Menatetrenone Epoxide has various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study epoxide chemistry and reaction mechanisms.

Biology: Investigated for its role in biological systems, particularly in the metabolism of vitamin K.

Medicine: Explored for its potential therapeutic effects, especially in the treatment of osteoporosis and other bone-related disorders

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Menatetrenone Epoxide is similar to other vitamin K derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the specific roles of epoxides in biological systems and for developing targeted therapeutic agents .

Properties

IUPAC Name |

7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZHANAISKEZFG-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439848 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72908-86-2 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)